molecular formula C8H13NO4 B7985833 ((R)-1-Acetyl-pyrrolidin-3-yloxy)-acetic acid

((R)-1-Acetyl-pyrrolidin-3-yloxy)-acetic acid

Cat. No.: B7985833
M. Wt: 187.19 g/mol
InChI Key: HMVBDZPPRBAMQR-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(®-1-Acetyl-pyrrolidin-3-yloxy)-acetic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (®-1-Acetyl-pyrrolidin-3-yloxy)-acetic acid typically involves the formation of the pyrrolidine ring followed by the introduction of the acetyl and acetic acid functionalities. One common method involves the cyclization of a suitable precursor, such as a γ-amino alcohol, under acidic or basic conditions to form the pyrrolidine ring. Subsequent acetylation and esterification steps introduce the acetyl and acetic acid groups, respectively .

Industrial Production Methods

Industrial production of (®-1-Acetyl-pyrrolidin-3-yloxy)-acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

(®-1-Acetyl-pyrrolidin-3-yloxy)-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(®-1-Acetyl-pyrrolidin-3-yloxy)-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism by which (®-1-Acetyl-pyrrolidin-3-yloxy)-acetic acid exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(®-1-Acetyl-pyrrolidin-3-yloxy)-acetic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

2-[(3R)-1-acetylpyrrolidin-3-yl]oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-6(10)9-3-2-7(4-9)13-5-8(11)12/h7H,2-5H2,1H3,(H,11,12)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVBDZPPRBAMQR-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC[C@H](C1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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